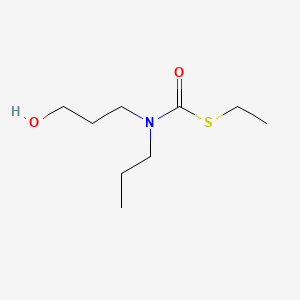

S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Übersicht

Beschreibung

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is a useful research compound. Its molecular formula is C9H19NO2S and its molecular weight is 205.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is a compound belonging to the thiocarbamate class, which has garnered attention for its biological activity, particularly in agricultural and toxicological contexts. This compound is primarily used as a herbicide and has been studied for its effects on various biological systems, including its potential neurotoxic effects.

- Chemical Formula : C9H19NO2S

- Molecular Weight : 195.29 g/mol

- CAS Number : [Not specified in the search results]

Toxicological Profile

Research indicates that this compound exhibits moderate toxicity. The following key findings summarize its toxicological profile:

- Neurotoxicity : The compound has been associated with neuronal cell necrosis and degeneration in animal studies, particularly affecting the central and peripheral nervous systems. This aligns with findings observed in other thiocarbamate compounds .

- Cardiotoxicity : Chronic exposure studies have shown myocardial degeneration in rats, with severity linked to dosage levels. The incidence of these lesions increased with prolonged exposure .

- Reproductive and Developmental Toxicity : Studies indicate no significant reproductive or developmental toxicity, as evidenced by negative outcomes in oncogenicity studies .

Metabolism and Excretion

The metabolism of this compound involves rapid absorption and excretion, with minimal bioaccumulation observed. Most metabolites are excreted via urine, with little retention in tissues. Notably, the compound undergoes hydroxylation, producing various metabolites that may also exhibit biological activity .

Environmental Impact

The atmospheric degradation of thiocarbamate herbicides, including this compound, has been studied to assess their environmental persistence. The compound's atmospheric lifetime is approximately 6 hours when reacting with hydroxyl radicals, indicating a relatively short environmental half-life .

Neurotoxic Effects in Animal Models

A significant case study involved chronic exposure of rats to this compound. Observations included:

- Histopathological Findings : Examination of brain tissues revealed increased neuronal degeneration correlating with higher doses.

- Behavioral Assessments : Behavioral changes were noted, suggesting cognitive impairments linked to neurotoxic effects.

Herbicidal Efficacy

Another case study focused on the herbicidal properties of this compound:

- Target Species : The compound was effective against several weed species commonly found in agricultural settings.

- Application Rates : Optimal application rates were determined to maximize efficacy while minimizing phytotoxicity to crops.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Neurotoxicity | Neuronal necrosis and degeneration observed |

| Cardiotoxicity | Myocardial degeneration linked to dosage |

| Reproductive Toxicity | No significant effects noted |

| Environmental Persistence | Short atmospheric lifetime (~6 hours) |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicidal Properties

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is primarily recognized for its use as a selective herbicide. It operates by inhibiting cuticle formation during the early growth stages of seedlings, thereby controlling a range of annual grasses and broadleaf weeds. It is typically applied as a pre-emergence or early post-emergence treatment in various crops, including vegetables, field crops, and ornamental plants .

Formulation Types

The compound is available in several formulations:

- Emulsifiable Concentrate (EC) : Contains up to 87.8% active ingredient.

- Granular Formulation (G) : Contains up to 25% active ingredient.

These formulations are designed for incorporation into the soil immediately after application to minimize volatilization and enhance efficacy .

Toxicological Considerations

While this compound has demonstrated effectiveness in weed control, it also poses certain risks. Studies indicate moderate toxicity through dermal and oral routes, with significant neurotoxic effects observed in animal studies. The compound has been associated with neuronal necrosis and cardiomyopathy, necessitating careful handling and application practices to mitigate risks to human health and the environment .

Medical Applications

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as a broad-spectrum antibiotic. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in therapeutic applications . This antimicrobial property could be particularly beneficial in treating infections where conventional antibiotics may fail.

Case Studies

A notable case study focused on the compound's effectiveness against specific bacterial strains demonstrated its potential as an alternative treatment option in clinical settings. The study reported significant inhibition of bacterial growth, suggesting that this thiocarbamate derivative could play a role in developing novel antimicrobial therapies .

Environmental Impact

Atmospheric Behavior

Research on the atmospheric oxidation of thiocarbamate herbicides indicates that this compound has a relatively short atmospheric lifetime due to its reaction with hydroxyl radicals. This characteristic suggests that while it may pose risks during application, its environmental persistence is limited compared to other compounds .

Residue Management

The management of residues from this compound is crucial for minimizing environmental impact. Regulatory assessments have focused on the toxicological profiles of residues, emphasizing the need for monitoring in agricultural settings to prevent accumulation in food products and water sources .

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

S-ethyl N-(3-hydroxypropyl)-N-propylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-3-6-10(7-5-8-11)9(12)13-4-2/h11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBUMQLICBZJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCO)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60897357 | |

| Record name | S-Ethyl (3-hydroxypropyl)propylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65109-70-8 | |

| Record name | S-Ethyl (3-hydroxypropyl)propylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065109708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl (3-hydroxypropyl)propylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ETHYL (3-HYDROXYPROPYL)PROPYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FR5U26MGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.